

Solubility Profile of Cyclopropyl 3-Methylphenyl Ketone in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cyclopropyl 3-methylphenyl ketone*

Cat. No.: *B142154*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropyl 3-methylphenyl ketone, also known as cyclopropyl(m-tolyl)methanone, is an organic compound whose physicochemical properties are of interest in various fields, including chemical synthesis and pharmaceutical development. A thorough understanding of its solubility in different organic solvents is crucial for its application in reaction chemistry, purification processes like crystallization, and formulation development.^[1] The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability.^[2] This guide provides a comprehensive overview of the theoretical principles governing the solubility of this ketone, detailed experimental protocols for its determination, and a framework for data presentation and analysis.

Physicochemical Properties of Cyclopropyl 3-Methylphenyl Ketone

Understanding the inherent properties of **cyclopropyl 3-methylphenyl ketone** is fundamental to predicting its solubility behavior. The molecule consists of a polar carbonyl group, a nonpolar cyclopropyl ring, and a moderately nonpolar tolyl (methylphenyl) group. This combination of polar and nonpolar moieties suggests that its solubility will be highly dependent on the nature of the solvent.

Table 1: Physicochemical Properties of **Cyclopropyl 3-Methylphenyl Ketone**

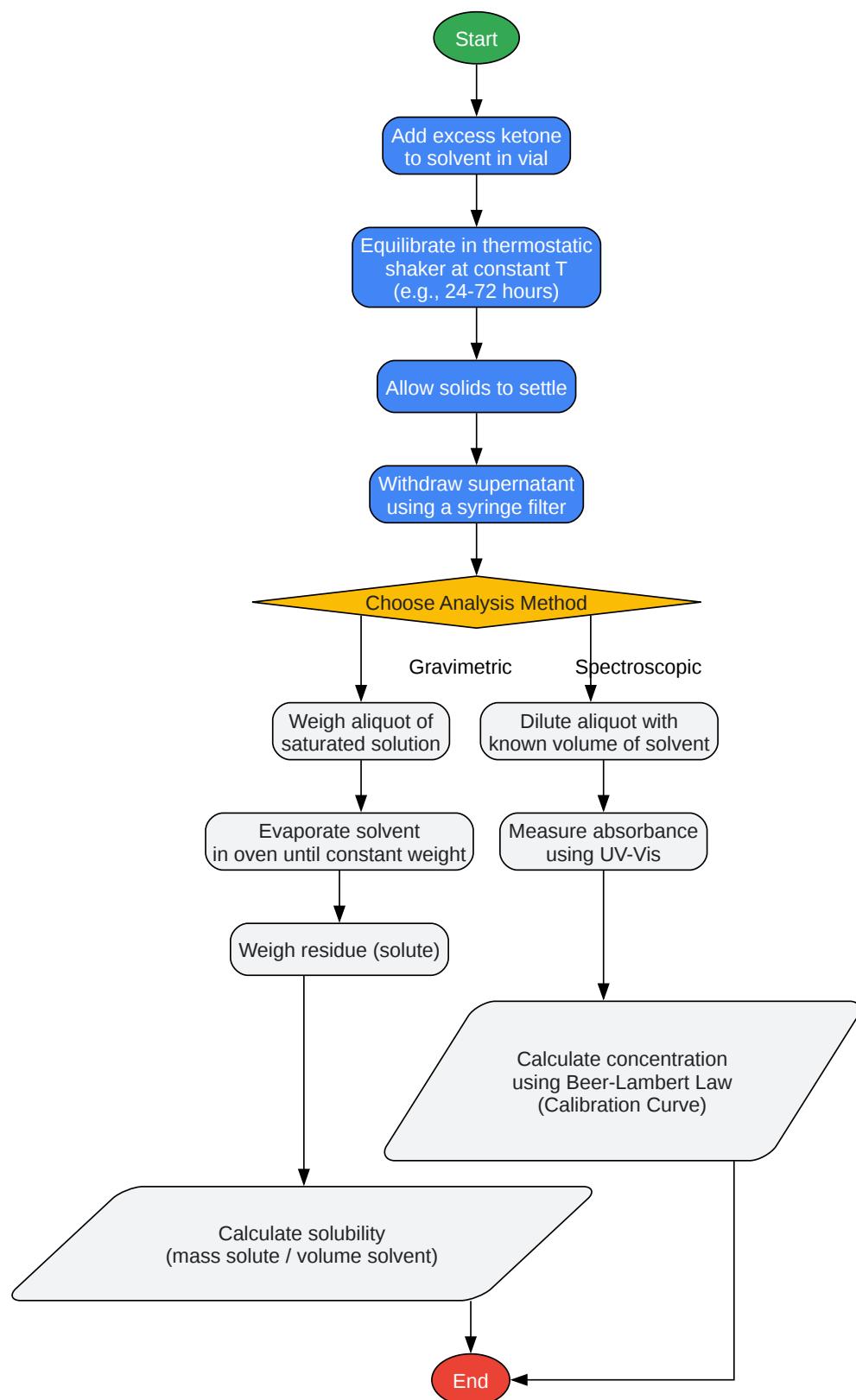
Property	Value
CAS Number	150668-37-4
Molecular Formula	C ₁₁ H ₁₂ O
Molecular Weight	160.21 g/mol
Topological Polar Surface Area (TPSA)	17.07 Å ²
Predicted LogP	2.58772
Hydrogen Bond Acceptors	1
Hydrogen Bond Donors	0
Rotatable Bonds	2

Data sourced from chemical databases.

The predicted LogP value of ~2.59 indicates a preference for lipophilic (nonpolar) environments over aqueous ones. The presence of a single hydrogen bond acceptor (the carbonyl oxygen) and no donors means it can interact with protic solvents but cannot self-associate through hydrogen bonding.[3]

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible.[4] For **cyclopropyl 3-methylphenyl ketone**, the key interactions are dipole-dipole forces due to the polar carbonyl group and London dispersion forces from the aromatic and cyclopropyl rings.


- In Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): Strong dipole-dipole interactions between the solvent and the ketone's carbonyl group are expected to lead to good solubility.
- In Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): Hydrogen bonding between the solvent's hydroxyl group and the ketone's carbonyl oxygen, in addition to dipole-dipole

interactions, should promote solubility. However, as the alkyl chain of the alcohol increases, the nonpolar character becomes more dominant, which could affect solubility.[3]

- In Nonpolar Solvents (e.g., Hexane, Toluene, Cyclohexane): Solubility will be primarily dictated by London dispersion forces. Given the significant nonpolar surface area of the toyl and cyclopropyl groups, moderate solubility in these solvents is anticipated.

The following diagram illustrates the logical relationship between molecular properties and expected solubility.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmacyjournal.info [pharmacyjournal.info]
- 2. pharmajournal.net [pharmajournal.net]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. chem.ws [chem.ws]
- To cite this document: BenchChem. [Solubility Profile of Cyclopropyl 3-Methylphenyl Ketone in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b142154#solubility-studies-of-cyclopropyl-3-methylphenyl-ketone-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com